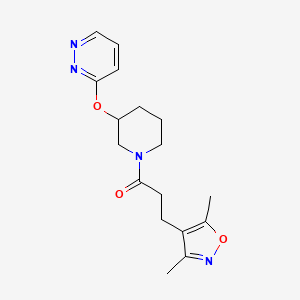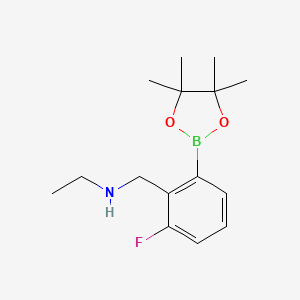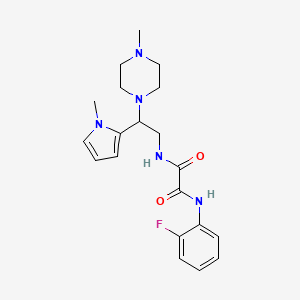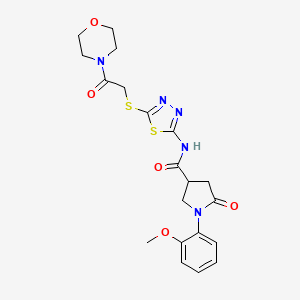![molecular formula C26H44NO4P B2991915 bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate CAS No. 382149-56-6](/img/structure/B2991915.png)
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate is a complex organic compound with the molecular formula C26H44NO4P. This compound is characterized by its unique structure, which includes two cyclohexyl rings substituted with methyl and isopropyl groups, a pyridinyl group, and a phosphonate ester. It is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves several steps. One common synthetic route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with pyridine-3-carbaldehyde in the presence of a phosphonate reagent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles like amines or thiols replace the hydroxy group. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or triethylamine.
Applications De Recherche Scientifique
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating diseases related to phosphatase activity.
Mécanisme D'action
The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparaison Avec Des Composés Similaires
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate can be compared with other similar compounds, such as:
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate: This compound has a similar structure but different substituents on the cyclohexyl rings.
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(phenyl)methyl]phosphonate: This compound has a phenyl group instead of a pyridinyl group, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific substituents and their effects on its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO4P/c1-17(2)22-11-9-19(5)14-24(22)30-32(29,26(28)21-8-7-13-27-16-21)31-25-15-20(6)10-12-23(25)18(3)4/h7-8,13,16-20,22-26,28H,9-12,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIDEFRERTWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CN=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)
![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)
![ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate](/img/structure/B2991846.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2991848.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide](/img/structure/B2991852.png)
![N-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2991855.png)
